(E)-Osmundacetone

Description

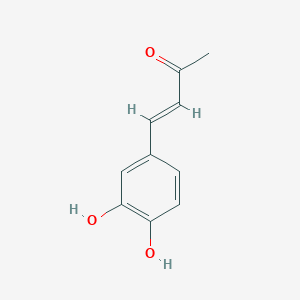

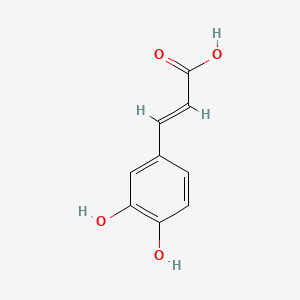

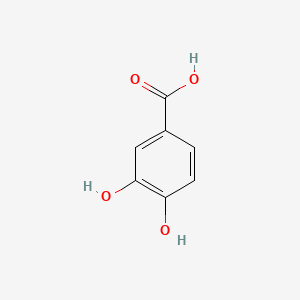

isolated from Chaga (Inonotus obliquus); structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZKRGUGKLILR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703309 | |

| Record name | Osmundacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123694-03-1 | |

| Record name | Osmundacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-Osmundacetone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

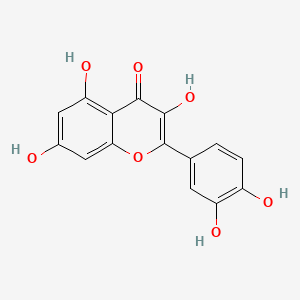

(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one or 3,4-dihydroxybenzalacetone, is a naturally occurring phenolic compound.[1] It has been isolated from various plant sources, including Elsholtzia ciliata, Osmundae Rhizoma, and Phellinus igniarius.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and professionals in drug development.

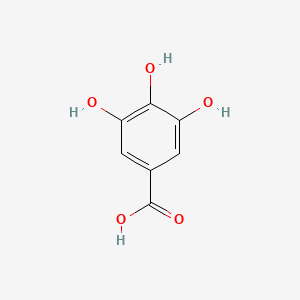

Chemical Structure and Physicochemical Properties

This compound is a phenolic ketone with a chemical structure characterized by a dihydroxyphenyl group attached to a butenone moiety. Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₃ | [4] |

| Molecular Weight | 178.18 g/mol | [5] |

| IUPAC Name | 4-(3,4-dihydroxyphenyl)but-3-en-2-one | [1] |

| Synonyms | Osmundacetone, 3,4-Dihydroxybenzalacetone | [1] |

| CAS Number | 37079-84-8 | [4] |

| Melting Point | 176 °C | [4] |

| Boiling Point | 382.5 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 199.3 ± 21.6 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological effects, including neuroprotective, anti-cancer, anti-inflammatory, and anti-angiogenic activities. These effects are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties against oxidative stress-induced neuronal cell death.[1][6] In studies using HT22 hippocampal cells, it protects against glutamate-induced toxicity by reducing reactive oxygen species (ROS) accumulation, inhibiting intracellular calcium overload, and preventing apoptosis.[1][6][7]

The underlying mechanism involves the activation of cellular defense systems and the suppression of pro-apoptotic signaling.[1][8] this compound stimulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70).[1][8] Furthermore, it significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, which are activated during oxidative stress.[1][6] In animal models of cerebral ischemia-reperfusion injury, this compound mitigates brain tissue damage by activating the Nrf2/HO-1 pathway.[9]

Caption: Neuroprotective signaling pathway of this compound.

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[3] It selectively inhibits the proliferation of A549 and H460 cancer cells, induces G2/M cell cycle arrest, and suppresses tumor growth in mouse xenograft models.[3]

The mechanism of its anti-cancer effect is linked to the modulation of mitochondrial metabolism.[3][10] this compound hijacks the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis by downregulating the enzyme glutamate dehydrogenase 1 (GLUD1).[3] This leads to reduced levels of α-KG and NADH, disorganization of the mitochondrial ultrastructure, a decrease in mitochondrial membrane potential, and ultimately, reduced ATP production via oxidative phosphorylation (OXPHOS).[3]

Caption: Anti-cancer mechanism of this compound in NSCLC.

Anti-Angiogenic and Other Activities

This compound also inhibits angiogenesis, a critical process in tumor growth and metastasis. In a study on infantile hemangiomas, it was found to suppress the proliferation of hemangioma endothelial cells (HemECs) and induce apoptosis.[11] This effect is mediated by the induction of caspases and the reduction of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Matrix Metalloproteinase-9 (MMP9) expression.[11] Additionally, it has been investigated for its therapeutic potential in rheumatoid arthritis, where it inhibits osteoclastogenesis.[12]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, and metabolism of this compound. After oral administration, it is rapidly absorbed, reaching peak plasma concentration (Cmax) at approximately 0.25 hours.[13] The half-life is reported to be around 5.20 hours.[13] A total of 30 metabolites have been identified in plasma, urine, and feces, indicating extensive metabolism.[13]

| Parameter | Value | Reference |

| Tmax (Peak Time) | 0.25 h | [13] |

| Cmax (Peak Concentration) | 3283.33 µg/L | [13] |

| T₁/₂ (Half-life) | 5.20 h | [13] |

| Vd (Apparent Volume of Distribution) | 127.96 L/kg | [13] |

Experimental Protocols

The evaluation of this compound's properties involves a range of standardized experimental procedures.

Isolation and Quantification

-

Isolation : this compound is typically isolated from the dried aerial parts of plants like E. ciliata.[1] The process involves extraction with a solvent such as methanol, followed by partitioning with ethyl acetate (EtOAc). The compound is then purified from the EtOAc fraction using silica gel column chromatography.[1][2]

-

Quantification (HPLC) : A High-Performance Liquid Chromatography (HPLC) method has been established for its quantification.[2]

In Vitro Assays

A general workflow for assessing the in vitro activity of this compound is depicted below.

Caption: General workflow for in vitro evaluation of this compound.

-

Cell Viability Assay : HT22 neuronal cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of this compound with or without an insulting agent like glutamate (5 mM). Cell viability is assessed after 24 hours using assays like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

-

DPPH Radical Scavenging Assay : The antioxidant activity is measured by the ability of this compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The discoloration of the DPPH solution is measured spectrophotometrically, and the IC₅₀ value is calculated. The IC₅₀ for DPPH scavenging by this compound is 7.88 ± 0.02 μM.[1]

-

Reactive Oxygen Species (ROS) Assay : Intracellular ROS levels are detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA). Cells are treated, stained with the probe, and the fluorescence intensity is measured to quantify ROS levels.[1]

-

Apoptosis Detection : Apoptosis is assessed through multiple methods. Chromatin condensation, a hallmark of apoptosis, is visualized by staining cells with Hoechst 33342.[1] The percentage of apoptotic cells can be quantified using an image-based apoptosis detection kit with Annexin V and propidium iodide staining.[1]

-

Western Blotting : To investigate the effect on signaling pathways, cells are lysed after treatment, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression and phosphorylation levels of target proteins such as MAPKs (JNK, ERK, p38), HO-1, and HSP70.[1]

In Vivo Studies

-

Cerebral Ischemia-Reperfusion (I/R) Injury Model : In rats, cerebral I/R injury is induced, followed by treatment with this compound. After a reperfusion period (e.g., 24 hours), neurological impairment, cerebral infarct size, and pathological changes in brain tissue are assessed.[9]

-

Tumor Xenograft Model : To evaluate anti-cancer efficacy in vivo, human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.[3]

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its well-defined chemical structure and multifaceted biological activities, particularly its neuroprotective and anti-cancer effects, make it a strong candidate for further investigation in drug discovery and development. The established experimental protocols for its isolation, quantification, and biological evaluation provide a solid foundation for future research into its therapeutic potential.

References

- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Osmundacetone modulates mitochondrial metabolism in non-small cell lung cancer cells by hijacking the glutamine/glutamate/α-KG metabolic axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Osmundacetone | CAS:123694-03-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity. | Sigma-Aldrich [merckmillipore.com]

- 8. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]

- 9. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Osmundacetone Inhibits Angiogenesis of Infantile Hemangiomas through Inducing Caspases and Reducing VEGFR2/MMP9 - Ke - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 12. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(E)-Osmundacetone Biosynthetic Pathway in Osmunda japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Osmundacetone is a C13-norisoprenoid, a class of apocarotenoids that contribute to the flavor and fragrance of many plants and possess various biological activities. While the biosynthetic pathway of this compound has not been explicitly elucidated in the fern Osmunda japonica, this technical guide outlines the putative pathway based on the well-established biosynthesis of C13-norisoprenoids in other plant species. This document provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and detailed experimental protocols for researchers aiming to investigate this pathway in O. japonica. The guide is intended to serve as a foundational resource for future research into the biochemistry and potential biotechnological applications of this compound.

Introduction

C13-norisoprenoids are a diverse group of secondary metabolites derived from the oxidative cleavage of carotenoids. These compounds are of significant interest due to their potent aromatic properties and a wide range of biological activities, including anti-inflammatory and neuroprotective effects. This compound, a ketone identified in various plants, is one such C13-norisoprenoid. Its presence has been confirmed in the rhizomes of Osmunda japonica, a species of fern with traditional medicinal uses. Understanding the biosynthetic origin of this compound in this fern is crucial for exploring its physiological role and for developing biotechnological methods for its production.

This guide details the proposed biosynthetic pathway of this compound in O. japonica, summarizes relevant quantitative data, and provides in-depth experimental protocols for key analytical and biochemical procedures.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the oxidative cleavage of C40 carotenoid precursors. This process is primarily catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).

Precursor Carotenoids

The initial substrates for the biosynthesis of C13-norisoprenoids are carotenoids, which are synthesized in plastids. While the specific carotenoid profile of Osmunda japonica has not been extensively studied, research on other fern species indicates that the primary carotenoids are lutein and β-carotene.[1] Other common carotenoids in ferns that could potentially serve as precursors include violaxanthin and neoxanthin.[1]

Key Enzymes: Carotenoid Cleavage Dioxygenases (CCDs)

The central enzymatic step in the formation of C13-norisoprenoids is the oxidative cleavage of specific double bonds within the carotenoid backbone by CCDs. Plant CCDs are categorized into several families, with CCD1 and CCD4 being primarily responsible for the production of C13-norisoprenoids. These enzymes typically cleave the 9,10 and 9',10' double bonds of various carotenoid substrates.

The cleavage of a C40 carotenoid at the 9,10 and 9',10' positions would yield two molecules of a C13 ketone or aldehyde and a C14 dialdehyde. The specific structure of the resulting C13-norisoprenoid depends on the structure of the precursor carotenoid's end rings.

Quantitative Data

While data on the enzymatic kinetics of the this compound biosynthetic pathway in Osmunda japonica is not currently available, the following tables summarize the known quantitative data for this compound content in the plant and the typical carotenoid composition found in ferns.

Table 1: Content of this compound in Osmunda japonica

| Plant Part | Method | Content (% of dry weight) | Reference |

| Rhizomes | HPLC | 0.0267% - 0.0517% | [2] |

Table 2: Major Carotenoid Composition in Various Fern Species

| Carotenoid | Average Content (µg/g dry weight) in fiddleheads | Reference |

| Lutein | 148.8 | [1] |

| β-Carotene | 112.7 | [1] |

| Violaxanthin | 52.8 | [1] |

| Neoxanthin | 34.6 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway in Osmunda japonica.

Protocol 1: Carotenoid Extraction and Analysis by HPLC

This protocol describes the extraction and quantification of carotenoid precursors from O. japonica tissues.

Materials:

-

Fresh or freeze-dried O. japonica tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone with 0.1% BHT (butylated hydroxytoluene)

-

Petroleum ether

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C30 column and a photodiode array (PDA) detector

-

Carotenoid standards (β-carotene, lutein, violaxanthin, neoxanthin)

-

Mobile phase solvents (e.g., methanol, methyl tert-butyl ether, water)

Procedure:

-

Grind 1-2 g of fresh tissue (or 0.1-0.2 g of freeze-dried tissue) to a fine powder in a mortar with liquid nitrogen.

-

Extract the powder with 10 mL of cold acetone (with 0.1% BHT) by vortexing for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Collect the supernatant and repeat the extraction of the pellet twice more.

-

Combine the acetone extracts and add an equal volume of petroleum ether and 0.5 volumes of saturated NaCl solution in a separatory funnel.

-

Mix gently and allow the phases to separate.

-

Collect the upper petroleum ether phase containing the carotenoids.

-

Wash the petroleum ether phase twice with distilled water.

-

Dry the petroleum ether extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or the initial mobile phase).

-

Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

-

Separate and quantify the carotenoids using an HPLC system equipped with a C30 column and a PDA detector.[3][4] A gradient of mobile phases such as methanol, methyl tert-butyl ether, and water is commonly used.[3][4]

-

Identify carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

-

Quantify the carotenoids by creating a standard curve for each compound.

Protocol 2: Identification and Cloning of CCD Genes

This protocol outlines the steps to identify and clone putative CCD genes from O. japonica.

Materials:

-

O. japonica tissue (e.g., young fronds, rhizomes)

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

Degenerate primers designed from conserved regions of known plant CCD1 and CCD4 genes

-

Taq DNA polymerase and PCR reagents

-

Gel electrophoresis equipment

-

Gel extraction kit

-

Cloning vector (e.g., pGEM-T Easy)

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotics

Procedure:

-

Extract total RNA from O. japonica tissue using a commercial kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Perform PCR using the synthesized cDNA as a template and degenerate primers designed to target conserved regions of plant CCD1 and CCD4 genes.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Excise the DNA fragments of the expected size from the gel and purify them using a gel extraction kit.

-

Ligate the purified PCR products into a cloning vector.

-

Transform the ligation mixture into competent E. coli cells.

-

Plate the transformed cells on selective LB agar plates and incubate overnight.

-

Select individual colonies and perform plasmid DNA extraction.

-

Sequence the inserted DNA fragments to identify putative CCD gene fragments.

-

Use the obtained sequences to design gene-specific primers for 5' and 3' RACE (Rapid Amplification of cDNA Ends) to obtain the full-length cDNA sequences.

Protocol 3: Heterologous Expression and Purification of Recombinant CCD Protein

This protocol describes the expression of a putative O. japonica CCD gene in E. coli and the purification of the recombinant protein.

Materials:

-

Expression vector (e.g., pET vector with a His-tag)

-

Competent E. coli expression strain (e.g., BL21(DE3))

-

LB broth with appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors)

-

Sonicator

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE equipment

Procedure:

-

Clone the full-length coding sequence of the putative CCD gene into an expression vector.

-

Transform the expression construct into a suitable E. coli expression strain.

-

Inoculate a starter culture of the transformed cells in LB broth with the appropriate antibiotic and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet the cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant protein with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the protein.

-

Dialyze the purified protein against a suitable storage buffer.

Protocol 4: In Vitro Enzyme Assay of Recombinant CCD

This protocol details the procedure to determine the enzymatic activity and substrate specificity of the purified recombinant CCD protein.

Materials:

-

Purified recombinant CCD protein

-

Carotenoid substrates (e.g., β-carotene, lutein, zeaxanthin, violaxanthin, neoxanthin) dissolved in an organic solvent (e.g., acetone)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM FeSO4, 2 mM ascorbate, 20 µg/mL catalase)

-

Detergent (e.g., Triton X-100)

-

Ethyl acetate

-

GC-MS or HPLC system for product analysis

Procedure:

-

Prepare the carotenoid substrate solution by dissolving the carotenoid in a small amount of acetone and then diluting it in the assay buffer containing a detergent to aid in solubilization.

-

Set up the reaction mixture containing the assay buffer, the carotenoid substrate, and the purified recombinant CCD enzyme.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) in the dark.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Extract the reaction products by vortexing and then centrifuging to separate the phases.

-

Collect the upper ethyl acetate phase.

-

Repeat the extraction twice.

-

Combine the ethyl acetate extracts and evaporate the solvent under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent for analysis.

-

Analyze the reaction products by GC-MS or HPLC to identify and quantify the C13-norisoprenoid products, including this compound.

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic degradation of the substrate.

Protocol 5: Analysis of this compound by GC-MS

This protocol describes the analysis of this compound and other volatile C13-norisoprenoids from O. japonica tissues or from in vitro enzyme assays.

Materials:

-

Plant tissue extract or enzyme assay extract

-

Solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB) or liquid-liquid extraction solvents

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

This compound standard (if available)

Procedure:

-

For plant tissues, homogenize the sample and extract the volatile compounds using SPME or solvent extraction. For SPME, place the homogenized tissue in a sealed vial and expose the SPME fiber to the headspace for a defined period.

-

For in vitro assay extracts, the dried extract can be directly redissolved in a suitable solvent for injection.

-

Inject the sample into the GC-MS system.

-

Use a temperature program for the GC oven that allows for the separation of the volatile compounds. A typical program might start at 40°C and ramp up to 250°C.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard or with a library spectrum (e.g., NIST).

-

Quantification can be performed using an internal standard and creating a calibration curve.

Visualizations

The following diagrams illustrate the putative biosynthetic pathway and key experimental workflows.

Caption: Putative pathway for this compound biosynthesis.

Caption: Workflow for CCD gene identification and characterization.

Caption: Workflow for the analysis of C13-norisoprenoids.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the biosynthetic pathway of this compound in Osmunda japonica. The proposed pathway, based on the well-characterized C13-norisoprenoid biosynthesis in other plants, suggests that this compound is likely derived from the enzymatic cleavage of carotenoid precursors such as lutein and β-carotene by Carotenoid Cleavage Dioxygenases.

Future research should focus on the following areas:

-

Comprehensive Carotenoid Profiling: A detailed analysis of the carotenoid composition in various tissues of O. japonica at different developmental stages is needed to definitively identify the endogenous precursors of this compound.

-

Identification and Characterization of O. japonica CCDs: The identification, cloning, and functional characterization of CCD enzymes from O. japonica are essential to confirm their role in this compound biosynthesis and to determine their substrate specificity and kinetic properties.

-

In Vivo Pathway Elucidation: Stable isotope labeling studies could be employed to trace the metabolic flux from carotenoid precursors to this compound within the plant, providing direct evidence for the proposed pathway.

-

Regulation of Biosynthesis: Investigating the transcriptional regulation of CCD genes in response to developmental cues and environmental stimuli will provide insights into how the production of this compound is controlled in O. japonica.

The protocols and information provided in this guide are intended to facilitate these future research endeavors, which will ultimately contribute to a deeper understanding of the biochemistry of this medicinally important fern and may open avenues for the biotechnological production of valuable C13-norisoprenoids.

References

(E)-Osmundacetone: A Technical Guide on its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the neuroprotective mechanism of (E)-Osmundacetone. It details the molecular pathways influenced by this compound, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its function in neuronal cells.

Core Mechanism of Action in Neuronal Protection

This compound (OAC), also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a natural phenolic compound that has demonstrated significant neuroprotective properties against oxidative stress-induced neuronal cell death.[1][2] Its mechanism is multifaceted, involving direct antioxidant activity, the potentiation of endogenous antioxidant systems, modulation of stress-activated signaling cascades, and inhibition of apoptotic pathways.

This compound functions as a potent antioxidant.[1] It directly mitigates oxidative stress by scavenging free radicals, a capability quantified by its 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity.[1] In cellular models, treatment with OAC leads to a significant reduction in the accumulation of intracellular reactive oxygen species (ROS) following an oxidative insult, such as exposure to excessive glutamate.[1][3][4]

A primary mechanism of OAC's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[1][5][6]

-

Upregulation of Nrf2: OAC treatment increases the mRNA expression of Nrf2.[7]

-

Downregulation of Keap1: It concurrently decreases the expression of Kelch-like ECH-associated protein 1 (Keap1), a repressor protein that targets Nrf2 for degradation.[5][7]

-

Induction of Cytoprotective Genes: The resulting stabilization and nuclear translocation of Nrf2 leads to the enhanced expression of downstream cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][4][7]

-

PI3K/Akt Dependence: The activation of the Nrf2 pathway by OAC has been shown to be mediated through the PI3K/Akt signaling cascade.[1]

This activation triggers a robust self-defense mechanism within neuronal cells, enhancing their resilience to oxidative damage.[1][2]

References

- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Multitarget Effects of Nrf2 Signalling in the Brain: Common and Specific Functions in Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Osmundacetone: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

(E)-Osmundacetone , also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a naturally occurring phenolic compound that has garnered significant interest for its potent antioxidant activities. This technical guide provides an in-depth overview of its antioxidant properties, detailing the underlying mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. A key measure of its radical scavenging ability is the half-maximal inhibitory concentration (IC50) against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

| Assay | IC50 Value (μM) | Source |

| DPPH Radical Scavenging Activity | 7.88 ± 0.02 | [1] |

This low IC50 value indicates a high antioxidant potency, comparable to other well-known antioxidant compounds.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that enhance the cellular antioxidant defense systems.

Neuroprotection Against Oxidative Stress

In neuronal cells, excessive glutamate can induce excitotoxicity and oxidative stress, leading to cell death, a process implicated in various neurodegenerative diseases.[1][2] this compound has demonstrated a significant neuroprotective effect against glutamate-induced oxidative toxicity in HT22 hippocampal cells.[1][2][3]

The protective mechanism involves several key actions:

-

Reduction of Reactive Oxygen Species (ROS): this compound treatment significantly diminishes the accumulation of intracellular ROS induced by glutamate.[1][2][4]

-

Upregulation of Antioxidant Enzymes: It stimulates the expression of crucial stress-response enzymes, including heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70), which play a vital role in the cellular self-defense mechanism against oxidative stress.[1][2][3][4]

-

Inhibition of Apoptosis: By mitigating oxidative stress, this compound prevents downstream apoptotic events such as chromatin condensation and excessive intracellular calcium accumulation.[1][2][3]

-

Modulation of MAPK Signaling: The compound significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 kinases, which are activated in response to cellular stress and can lead to apoptosis.[1][2][3][4]

Modulation of the Keap1/Nrf2 Pathway

Recent studies suggest that the antioxidant effects of this compound are also mediated by the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear Factor erythroid 2-Related Factor 2 (Nrf2) pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1 and quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the DPPH radical. The reduction of the violet DPPH solution to a stable, light-yellow product is measured spectrophotometrically.[7]

-

Principle: The antioxidant activity is evaluated by measuring the decrease in absorbance of a DPPH solution in the presence of the test compound.

-

Reagents and Materials:

-

This compound (dissolved in a suitable solvent, e.g., ethanol or DMSO)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in ethanol)

-

Ethanol or other suitable solvent

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions to the wells. A control well should contain the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Cellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS, often using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

-

Principle: H2DCF-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

-

Reagents and Materials:

-

HT22 cells or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Glutamate or another ROS inducer

-

H2DCF-DA probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induce oxidative stress by adding glutamate (e.g., 5 mM) and co-incubate with this compound for a further period (e.g., 24 hours).

-

Wash the cells with PBS.

-

Load the cells with H2DCF-DA solution (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Western Blotting Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in antioxidant signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p-JNK, HO-1, Nrf2). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Reagents and Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Prepare cell lysates from cells treated with this compound and/or an oxidative stressor.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control protein (e.g., GAPDH or β-actin).

-

References

- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity. | Sigma-Aldrich [merckmillipore.com]

- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]

- 5. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The therapeutic potential of Osmundacetone for rheumatoid arthritis: Effects and mechanisms on osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(E)-Osmundacetone: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Osmundacetone, a naturally occurring phenolic ketone, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its mechanisms of action involving key signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound, also known as 4-(3,4-dihydroxyphenyl)-3-buten-2-one, is a bioactive compound that has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies.[1][2] This guide aims to consolidate the current understanding of its anti-inflammatory effects to support its exploration as a potential therapeutic agent.

Quantitative Data on Anti-inflammatory Efficacy

Table 1: Antioxidant Activity of this compound

| Assay | IC50 Value (µM) | Source |

| DPPH Radical Scavenging | 7.88 ± 0.02 | [1] |

Note: Further studies are required to determine the precise IC50 values of this compound for the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of target genes, including those encoding for TNF-α, IL-1β, and IL-6. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized to interfere with the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, ultimately resulting in the production of inflammatory mediators. Studies have shown that this compound can significantly suppress the phosphorylation of JNK, ERK, and p38 kinases, thereby attenuating the downstream inflammatory response.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and the subsequent measurement of inflammatory mediators.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines in the supernatant using specific ELISA kits following the manufacturer's protocols.

-

-

Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by this compound compared to the LPS-only control.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol outlines a common in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan solution (1% in saline)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound treated groups (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Compound Administration: Administer the vehicle, this compound, or the positive control drug orally 1 hour before carrageenan injection.

-

Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its ability to modulate the NF-κB and MAPK signaling pathways. The available data underscore its antioxidant properties and its capacity to suppress key inflammatory kinases. However, to advance its development as a therapeutic, further research is imperative. Specifically, detailed dose-response studies are needed to quantify its inhibitory effects on a broader range of inflammatory mediators. Furthermore, a more in-depth elucidation of its precise molecular targets within the NF-κB and MAPK pathways will be crucial for understanding its mechanism of action and for designing more potent and specific derivatives. In vivo studies in various inflammatory disease models will also be essential to validate its therapeutic efficacy and safety profile. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

(E)-Osmundacetone: A Neuroprotective Agent Against Glutamate-Induced Oxidative Toxicity

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity and oxidative stress when present in excessive concentrations, leading to neuronal cell death.[1][2][3] This phenomenon is a significant contributor to the pathogenesis of various neurodegenerative disorders.[1][3][4] (E)-Osmundacetone (OAC), a natural compound isolated from Elsholtzia ciliata (Thunb.) Hylander, has emerged as a promising neuroprotective agent against glutamate-induced oxidative toxicity.[1][2][3] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Quantitative Data Summary

The neuroprotective and antioxidant properties of this compound have been quantified in several key experiments. The following tables summarize the significant findings.

Table 1: Antioxidant Activity of this compound

| Assay | Parameter | Value | Reference |

| DPPH Scavenging Activity | IC₅₀ | 7.88 ± 0.02 μM | [1] |

Table 2: Neuroprotective Effects of this compound against Glutamate Toxicity in HT22 Cells

| Parameter | Condition | This compound Concentration | Result | Reference |

| Cell Viability | Glutamate-induced toxicity | 2 μM | Significant recovery of cell vitality | [1][4] |

| Reactive Oxygen Species (ROS) Accumulation | Glutamate-induced toxicity | Dose-dependent | Reduction in ROS levels | [1][4] |

| Intracellular Calcium (Ca²⁺) Accumulation | Glutamate-induced toxicity | 2 μM | Inhibition of Ca²⁺ accumulation | [1][4][5] |

| Chromatin Condensation | Glutamate-induced toxicity | 2 μM | Inhibition of chromatin condensation | [1][4][5] |

| Apoptosis | Glutamate-induced toxicity | 2 μM | Reduction in apoptotic cells | [1][4][5] |

Table 3: Effect of this compound on Protein Expression and Phosphorylation in Glutamate-Treated HT22 Cells

| Protein | Effect of this compound | Reference |

| Heat Shock Protein 70 (HSP70) | Increased expression | [1][2][3] |

| Heme Oxygenase-1 (HO-1) | Increased expression | [1][2][3] |

| p-JNK (phosphorylated c-Jun N-terminal kinase) | Suppressed phosphorylation | [1][3] |

| p-ERK (phosphorylated Extracellular signal-regulated kinase) | Suppressed phosphorylation | [1][3] |

| p-p38 (phosphorylated p38 mitogen-activated protein kinase) | Suppressed phosphorylation | [1][3] |

| Keap1 (in cerebral ischemia-reperfusion model) | Decreased expression | [5][6] |

| Caspase 3 (in cerebral ischemia-reperfusion model) | Decreased expression | [5][6] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Line: HT22 immortalized hippocampal cells, which lack ionotropic glutamate receptors, are a common model for studying glutamate-induced oxidative stress.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: To induce glutamate toxicity, HT22 cells are treated with 4-8 mM glutamate for a specified period. For neuroprotection studies, cells are co-treated with glutamate and various concentrations of this compound.[1]

Cell Viability Assay

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability.

-

Procedure:

-

Plate HT22 cells in 96-well plates.

-

After 24 hours, treat the cells with glutamate and/or this compound.

-

Following the treatment period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Method: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) is used to measure intracellular ROS levels.

-

Procedure:

-

Treat cells as described in the cell culture and treatment protocol.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCF-DA solution in the dark.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

-

Measurement of Intracellular Calcium (Ca²⁺) Levels

-

Method: The fluorescent indicator Fluo-4 AM is used to determine intracellular calcium concentrations.

-

Procedure:

-

Treat cells in a similar manner to the ROS measurement protocol.

-

Load the cells with Fluo-4 AM solution.

-

Measure the fluorescence intensity to quantify the relative changes in intracellular Ca²⁺ levels.

-

Apoptosis Assays

-

Chromatin Condensation:

-

Method: Hoechst 33342 staining is used to visualize nuclear morphology.

-

Procedure: Stain the treated cells with Hoechst 33342 and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[1]

-

-

Annexin V and Propidium Iodide (PI) Staining:

-

Method: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by flow cytometry.

-

Western Blot Analysis

-

Purpose: To determine the expression levels of specific proteins involved in the signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA protein assay.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., HSP70, HO-1, total and phosphorylated forms of JNK, ERK, and p38).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted mechanism, primarily by mitigating oxidative stress and inhibiting apoptosis.

Experimental Workflow for Evaluating Neuroprotective Effects

The following diagram illustrates a typical experimental workflow to investigate the neuroprotective properties of a compound like this compound against glutamate-induced toxicity.

Signaling Pathway of this compound in Neuroprotection

This compound's neuroprotective mechanism against glutamate-induced oxidative stress involves the modulation of several key signaling pathways.

Excess glutamate leads to an overproduction of ROS and an influx of intracellular calcium, which in turn activates the MAPK signaling pathways (JNK, ERK, and p38).[1][3] This cascade ultimately results in apoptosis and neuronal cell death.[1] this compound counteracts this process by:

-

Reducing Oxidative Stress: It directly scavenges free radicals and reduces the accumulation of ROS.[1]

-

Modulating Intracellular Calcium: It prevents the excessive influx of calcium ions.[1]

-

Upregulating Protective Proteins: this compound stimulates the expression of the heat shock protein HSP70 and the antioxidant enzyme HO-1, which are part of the cell's self-defense mechanism.[1][2][3] The induction of HO-1 is likely mediated through the activation of the Nrf2 pathway, as suggested by studies on cerebral ischemia-reperfusion injury.[5][6]

-

Inhibiting Apoptotic Pathways: By suppressing the phosphorylation of MAPKs and upregulating protective proteins, this compound effectively inhibits the apoptotic cascade.[1][3]

Conclusion

This compound has demonstrated significant neuroprotective effects against glutamate-induced oxidative toxicity in vitro. Its multifaceted mechanism of action, involving the reduction of oxidative stress, modulation of intracellular calcium, upregulation of protective proteins, and inhibition of apoptotic signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[1][3][4] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further in vivo studies are warranted to validate these promising preclinical findings.[4]

References

- 1. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Protective Effect of Osmundacetone against Neurological Cell Death Caused by Oxidative Glutamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protective-effect-of-osmundacetone-against-neurological-cell-death-caused-by-oxidative-glutamate-toxicity - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Osmundacetone Alleviates Cerebral Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Osmundacetone: A Novel Metabolic Modulator with Anticancer Activity in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

(E)-Osmundacetone (OSC), a bioactive phenolic compound, has emerged as a promising natural agent with selective anticancer properties against non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the current research on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

This compound has been shown to selectively inhibit the proliferation of NSCLC cells while exhibiting minimal cytotoxic effects on normal lung epithelial cells.[1][2] Its primary mechanism of action involves the modulation of mitochondrial energy metabolism, specifically by targeting the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis.[1][2] This leads to a cascade of events including cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor growth, as demonstrated in both in vitro and in vivo models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on NSCLC.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines

| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |

| A549 | Cell Viability | IC50 | Not Specified | Selectively reduced proliferation | [1][2] |

| H460 | Cell Viability | IC50 | Not Specified | Selectively reduced proliferation | [1][2] |

| A549 | Colony Formation | - | Not Specified | Decreased clone formation | [1][2] |

| H460 | Colony Formation | - | Not Specified | Decreased clone formation | [1][2] |

| A549 | Cell Cycle Analysis | - | Not Specified | G2/M phase arrest | [1][2] |

| H460 | Cell Cycle Analysis | - | Not Specified | G2/M phase arrest | [1][2] |

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model

| Animal Model | Treatment | Outcome | Finding | Reference |

| Mouse Xenograft | This compound | Tumor Growth | Significantly inhibited tumor growth | [1][2] |

| Mouse Xenograft | This compound | Body Weight | No significant effect | [1] |

| Mouse Xenograft | This compound | Major Organs | No significant effect | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by disrupting cellular metabolism and signaling. The primary target is the glutamine metabolic pathway, a critical source of energy and biosynthetic precursors for cancer cells.

This compound downregulates the expression of Glutamate Dehydrogenase 1 (GLUD1), a key enzyme that converts glutamate to α-ketoglutarate.[1][2] This inhibition disrupts the glutamine/glutamate/α-KG metabolic axis, leading to a reduction in α-KG and NADH levels.[1] Consequently, the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS) are impaired, resulting in decreased ATP production.[1][2] The compound also leads to the disorganization of the mitochondrial ultrastructure and a decrease in the mitochondrial membrane potential.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the anticancer properties of this compound in NSCLC.

Cell Viability Assay

References

(E)-Osmundacetone as a Sortase A Inhibitor: A Technical Guide for Anti-MRSA Therapies

Introduction

The emergence and global spread of Methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to public health.[1][2] MRSA's resistance to a broad spectrum of antibiotics complicates treatment, leading to increased morbidity and mortality.[3] This has catalyzed an urgent search for alternative therapeutic strategies that extend beyond conventional bactericidal or bacteriostatic mechanisms.[1][2] One of the most promising approaches is the development of anti-virulence therapies, which aim to disarm the pathogen's ability to cause disease without exerting selective pressure that drives resistance.[4][5]

A key target in S. aureus for anti-virulence therapy is Sortase A (SrtA), a transpeptidase enzyme crucial for anchoring surface proteins involved in pathogenesis to the bacterial cell wall.[1][2][6] By inhibiting SrtA, it is possible to disrupt bacterial adhesion, invasion of host cells, and biofilm formation.[1][2][5] This guide focuses on (E)-Osmundacetone (OSC), a natural compound identified as a potent inhibitor of SrtA, and explores its potential as a novel agent in the fight against MRSA infections.[1][2]

Core Concepts: The Role of Sortase A in MRSA Pathogenesis

Sortase A is a pivotal enzyme in Gram-positive bacteria that facilitates the covalent anchoring of surface proteins, often termed "sortase substrates," to the peptidoglycan cell wall.[6] These surface proteins play critical roles in the bacterium's interaction with its host environment.

The SrtA-Mediated Anchoring Pathway involves:

-

Recognition: SrtA identifies a conserved LPXTG sorting motif at the C-terminus of a surface protein precursor in the cytoplasm.[6]

-

Cleavage: The enzyme cleaves the peptide bond between the threonine (T) and glycine (G) residues of the motif. This reaction forms a thioacyl intermediate between the surface protein and a cysteine residue in the SrtA active site.

-

Anchoring: The SrtA-protein intermediate is resolved when the nucleophilic amino group of the pentaglycine cross-bridge on a lipid II peptidoglycan precursor attacks the thioacyl bond. This results in the covalent attachment of the surface protein to the cell wall.

This mechanism is fundamental for the display of numerous virulence factors, including Staphylococcal Protein A (SpA), clumping factors (ClfA, ClfB), and fibronectin-binding proteins (FnbA, FnbB), which are essential for immune evasion, host cell adhesion, and invasion.[5]

This compound: A Potent SrtA Inhibitor

This compound (OSC) is a natural compound derived from Osmundae Rhizoma that has been identified as an effective inhibitor of S. aureus SrtA.[1][2] Unlike traditional antibiotics that kill bacteria or inhibit their growth, OSC acts as an anti-virulence agent by disrupting SrtA's function.

Molecular docking and fluorescence quenching experiments have indicated a direct binding interaction between OSC and SrtA.[1][2] This binding is believed to interfere with the enzyme's catalytic activity, preventing it from processing and anchoring virulence-associated surface proteins.

The logical cascade of OSC's anti-virulence effect is outlined below:

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clarity and comparison.

Table 1: In Vitro Activity of this compound against MRSA

| Parameter | Assay Type | Result | Significance |

| SrtA Inhibition | FRET-based enzymatic assay | IC₅₀: 1.29 µg/mL (7.24 µM)[1][2] | Demonstrates potent, direct inhibition of the target enzyme. |

| Bacterial Growth | Minimum Inhibitory Concentration (MIC) | MIC > 64 µg/mL[2] | Shows that OSC's primary effect is not antibacterial, suggesting a lower risk of resistance development. |

| Bacterial Adhesion | Adhesion to Fibronectin | Significant reduction in adhesion[2] | Inhibition of SrtA prevents the display of adhesins, reducing the ability of MRSA to bind to host matrix components. |

| Biofilm Formation | Crystal Violet Staining | Significant inhibition of biofilm formation[1] | SrtA-dependent factors are crucial for biofilm integrity; their inhibition disrupts this process. |

| Host Cell Invasion | Invasion of A549 lung cells | Significant reduction in bacterial invasion[1] | Prevents MRSA from entering host cells, a key step in establishing invasive infections. |

| Cytotoxicity | A549 Cell Viability | No significant effect at 0–64 µg/mL[2] | Indicates low toxicity to mammalian cells at concentrations effective for inhibiting virulence. |

Table 2: In Vivo Efficacy of this compound in MRSA Infection Models

| Animal Model | Parameter Measured | Treatment Group | Result |

| Mouse Peritonitis Model | Survival Rate | MRSA-infected, OSC-treated | Improved survival rates compared to untreated group.[1][2] |

| Bacterial Load | MRSA-infected, OSC-treated | Reduced bacterial loads in infected tissues.[1][2] | |

| Galleria mellonella Model | Survival Rate | MRSA-infected, OSC-treated | Improved survival rates compared to untreated group.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to evaluate this compound.

Sortase A (SrtA) Inhibition Assay (FRET-based)

This assay measures the enzymatic activity of SrtA by monitoring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher.

-

Principle: In the intact substrate (e.g., Abz-LPETGK(Dnp)-NH₂), the fluorescence of the Abz group is quenched by the Dnp group.[7] When SrtA cleaves the peptide at the T-G bond, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reagents:

-

Procedure:

-

In a 96-well microplate, combine the SrtA reaction buffer, recombinant SrtA enzyme (e.g., 4 µM), and various concentrations of this compound.[7]

-

Initiate the reaction by adding the FRET peptide substrate and the Gly₃ peptide.[7]

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1 hour) using a microplate reader (Excitation: ~320 nm, Emission: ~420 nm).

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Anti-Biofilm Formation Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.

-

Principle: Biofilms are stained with crystal violet, a dye that binds to the cells and extracellular matrix. The amount of retained dye is proportional to the total biofilm biomass.

-

Reagents:

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

MRSA culture

-

This compound

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

-

Procedure:

-

Grow MRSA overnight in TSB.

-

Dilute the overnight culture (e.g., 1:100) into fresh TSB supplemented with glucose.

-

Dispense the diluted culture into a 96-well flat-bottom plate.

-

Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a growth control (no compound).

-

Incubate the plate for 24-48 hours at 37°C without shaking.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain with water and air-dry the plate completely.

-

Solubilize the bound dye with 30% acetic acid.

-

Measure the absorbance at ~590 nm using a microplate reader.

-

Host Cell Adhesion and Invasion Assays

These assays measure the ability of MRSA to attach to and enter mammalian host cells.

-

Principle: For invasion, host cells are infected with MRSA. After a period, an antibiotic that cannot penetrate the host cells is added to kill all extracellular bacteria. The host cells are then lysed, and the released intracellular bacteria are quantified by plating. The adhesion assay is similar but omits the extracellular antibiotic step and involves rigorous washing before cell lysis.

-

Reagents:

-

Human cell line (e.g., A549 lung epithelial cells)

-

Cell culture medium (e.g., DMEM)

-

MRSA culture

-

This compound

-

Gentamicin (for killing extracellular bacteria)

-

Triton X-100 (for cell lysis)

-

PBS

-

-

Procedure:

-

Seed A549 cells in a 24-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Pre-treat the MRSA culture with various concentrations of this compound for 1 hour.

-

Infect the A549 cell monolayer with the treated or untreated MRSA (e.g., at a multiplicity of infection of 100) and incubate for 2 hours.

-

For the Invasion Assay: Wash the cells with PBS and add fresh medium containing gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.

-

For Both Assays: Wash the cells thoroughly with PBS to remove non-adherent or extracellular bacteria.

-

Lyse the A549 cells with 0.1% Triton X-100 to release the intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on TSB agar to determine the number of colony-forming units (CFU).

-

In Vivo Murine Peritonitis Model

This model assesses the efficacy of a compound in a systemic MRSA infection.

-

Principle: Mice are infected intraperitoneally with a lethal dose of MRSA. The efficacy of the treatment is evaluated based on the survival rate of the mice and the bacterial burden in key organs.

-

Materials:

-

BALB/c mice

-

MRSA culture (prepared to a specific CFU/mL in saline or with mucin)

-

This compound formulation for injection

-

-

Procedure:

-

Acclimatize mice according to institutional guidelines.

-

Infect mice via intraperitoneal injection with a pre-determined lethal dose of MRSA.

-

Administer this compound (e.g., via intraperitoneal or intravenous injection) at specified time points post-infection. Include a vehicle control group.

-

Monitor the mice for survival over a period of 7-14 days.

-

For bacterial load determination, a separate cohort of mice is euthanized at a specific time point (e.g., 24 hours post-infection).

-

Harvest organs (e.g., kidneys, liver, spleen), homogenize them in sterile PBS, and perform serial dilutions for CFU plating to quantify the bacterial burden.

-

Experimental Workflow Visualization

The process of evaluating a potential SrtA inhibitor like this compound follows a logical progression from in silico and enzymatic assays to cell-based and whole-animal models.

Conclusion

This compound represents a promising lead compound for the development of novel anti-MRSA therapies.[1][2] Its targeted inhibition of Sortase A, a key virulence factor, effectively disrupts the pathogenic mechanisms of S. aureus without directly impacting bacterial viability.[1][2] This anti-virulence approach holds significant potential for mitigating the threat of MRSA infections while minimizing the selective pressures that lead to antibiotic resistance. The comprehensive in vitro and in vivo data demonstrate its ability to reduce bacterial adhesion, invasion, and biofilm formation, ultimately leading to improved outcomes in infection models.[1][2] Further research into its pharmacological properties and optimization is warranted to translate these promising preclinical findings into effective clinical applications for combating drug-resistant staphylococcal infections.

References

- 1. Disarming the Pathogenicity of Methicillin-Resistant Staphylococcus aureus via Osmundacetone-Mediated Inhibition of Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methicillin-resistant Staphylococcus aureus (MRSA) and anti-MRSA activities of extracts of some medicinal plants: A brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibition of Staphylococcus aureus sortase A by plantamajoside: implications for controlling multidrug-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the modulatory impact of isosakuranetin on Staphylococcus aureus: Inhibition of sortase A activity and α-haemolysin expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sortase A Mediated Bioconjugation of Common Epitopes Decreases Biofilm Formation in Staphylococcus aureus [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Osmundacetone: A Modulator of Mitochondrial Metabolism in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Osmundacetone (OSC), a phenolic compound isolated from the medicinal mushroom Phellinus igniarius, has emerged as a molecule of interest in cancer research due to its cytotoxic effects on cancer cells. Recent studies have elucidated its role in modulating mitochondrial metabolism, particularly in non-small cell lung cancer (NSCLC), suggesting its potential as an anticancer metabolic modulator. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on mitochondria, detailing the experimental protocols used to investigate its effects and presenting its impact on key metabolic pathways.

Core Mechanism of Action: Hijacking the Glutamine/Glutamate/α-KG Metabolic Axis

This compound exerts its primary effects on mitochondrial energy metabolism in NSCLC cells by targeting the glutamine/glutamate/α-ketoglutarate (α-KG) metabolic axis. This targeted disruption of a critical nutrient supply chain for cancer cells leads to a cascade of events that ultimately suppress tumor development and cell proliferation. The key molecular target of OSC is Glutamate Dehydrogenase 1 (GLUD1), an enzyme crucial for the conversion of glutamate to α-KG, a key intermediate that fuels the tricarboxylic acid (TCA) cycle.